molecular formula C11H17Cl2NO B1432838 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride CAS No. 1864059-65-3

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride

Cat. No.: B1432838
CAS No.: 1864059-65-3
M. Wt: 250.16 g/mol
InChI Key: JTAYZXOQJXPIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is a specialized amine compound primarily utilized as a key synthetic intermediate in pharmaceutical research and development. The molecular structure features a pentan-1-amine chain terminated by a primary amine hydrochloride salt and substituted at the 5-position with a 2-chlorophenoxy group, creating a versatile scaffold for constructing more complex bioactive molecules. Research Applications and Value This compound serves as a critical building block in peptidomimetic chemistry and the synthesis of central nervous system (CNS) active agents . The flexible pentyl chain enables spatial manipulation of pharmacophores, while the phenoxy group provides a hydrophobic aromatic element conducive to receptor binding. Researchers employ this intermediate in the solid-phase synthesis of peptidomimetics based on proline homologs, which are known to confer unique conformational constraints to peptide structures . The amine functionality allows for further diversification through acylation or nucleophilic displacement reactions, making it particularly valuable for creating combinatorial libraries for drug discovery initiatives such as the Distributed Drug Discovery (D3) project . Structural Features and Properties The hydrochloride salt form enhances the compound's stability and solubility in various reaction media. The 2-chlorophenoxy moiety contributes significant electronic influence on reaction pathways, potentially affecting cyclization processes and amide bond stability in downstream derivatives. Researchers should note that compounds with similar aliphatic chain lengths have demonstrated susceptibility to specific side reactions during solid-phase synthesis, particularly when coupled with highly hindered carboxylic acids or electron-donating acylating agents . Handling and Compliance This product is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet for proper handling, storage, and disposal procedures. The compound should be stored in a cool, dry environment protected from light to maintain stability.

Properties

IUPAC Name

5-(2-chlorophenoxy)pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO.ClH/c12-10-6-2-3-7-11(10)14-9-5-1-4-8-13;/h2-3,6-7H,1,4-5,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAYZXOQJXPIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution to Form 5-(2-Chlorophenoxy)pentane

  • Reactants:

    • 2-Chlorophenol
    • 1-Bromopentane
  • Conditions:

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate phenol and facilitate nucleophilic attack
    • Solvent: Typically polar aprotic solvents or aqueous-organic mixtures
    • Temperature: Mild heating (50–80°C) to promote substitution
    • Reaction time: Several hours until completion
  • Mechanism:
    The phenolate ion generated in situ attacks the electrophilic carbon in 1-bromopentane, displacing bromide and forming the ether bond.

Amination of 5-(2-Chlorophenoxy)pentane to 5-(2-Chlorophenoxy)pentan-1-amine

  • Approach:
    Nucleophilic substitution of a suitable leaving group (often a halide or tosylate derivative at the terminal pentane position) with ammonia or an amine source.

  • Conditions:

    • Ammonia or primary amine as nucleophile
    • Solvent: Ethanol, water, or mixed solvents
    • Temperature: Elevated temperatures (60–120°C) to drive substitution
    • Pressure: Sometimes elevated pressure if using gaseous ammonia
    • Catalyst: Occasionally phase-transfer catalysts or other additives to improve yield
  • Post-reaction:
    The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.

Industrial Production Methods

Industrial synthesis often optimizes the above steps for scale, yield, and purity:

  • Continuous flow reactors are employed to improve reaction control and throughput.

  • Catalyst use:
    Catalysts or phase-transfer agents may be used to enhance nucleophilic substitution efficiency.

  • Purification:
    Crystallization of the hydrochloride salt ensures high purity and stability for storage and use.

  • Process optimization:
    Parameters such as temperature, solvent choice, base concentration, and reaction time are finely tuned to maximize yield and minimize by-products.

Reaction Conditions and Analysis

Step Reactants Base/Catalyst Solvent Temperature (°C) Time (hours) Notes
Nucleophilic substitution 2-Chlorophenol + 1-bromopentane NaOH or K2CO3 Polar aprotic or aqueous 50–80 4–8 Formation of 5-(2-chlorophenoxy)pentane
Amination 5-(2-chlorophenoxy)pentane + NH3 Ammonia (gaseous or solution) Ethanol/water 60–120 6–12 Conversion to 5-(2-chlorophenoxy)pentan-1-amine
Hydrochloride salt formation 5-(2-chlorophenoxy)pentan-1-amine + HCl None Solvent (e.g., ether) Ambient 1–2 Formation of hydrochloride salt

Supporting Research Findings

  • The nucleophilic substitution of 2-chlorophenol with 1-bromopentane is well-established, with base choice influencing reaction rate and yield.

  • Industrial processes emphasize continuous flow and catalyst optimization to improve scalability and product quality.

  • Amination efficiency depends on the nature of the leaving group and the amination conditions; primary amines and ammonia are preferred nucleophiles.

  • Conversion to hydrochloride salt stabilizes the compound for handling and storage.

Summary Table of Preparation Methods

Method Type Key Features Advantages Limitations
Batch nucleophilic substitution Base-mediated reaction of 2-chlorophenol with 1-bromopentane Simple setup, good control Longer reaction times, moderate yield
Continuous flow synthesis Automated flow reactors with optimized catalysts High throughput, reproducibility Requires specialized equipment
Amination via ammonia Direct substitution with ammonia or amine source Efficient amine introduction Requires pressure control if gaseous NH3
Hydrochloride salt formation Acid-base reaction to form stable salt Improves stability and purity Additional purification step

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Research:
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is utilized as a reference standard in drug development studies aimed at understanding its pharmacological effects. Its structural characteristics suggest potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in treating mood disorders and other neurological conditions.

2. Biochemical Probes:
The compound is investigated for its potential as a biochemical probe to study cellular processes. It can modulate specific molecular targets, providing insights into receptor interactions and signaling pathways .

3. Neuropharmacology:
Research indicates that phenoxy-substituted amines can influence neurotransmitter systems, suggesting that 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride may act as a modulator or inhibitor within these pathways. This property makes it a candidate for exploring treatments for various neurological disorders.

Case Studies

Case Study 1: Neurotransmitter Interaction
In a study examining the effects of phenoxy-substituted amines on serotonin pathways, 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride was shown to have significant binding affinity to serotonin receptors. This interaction was linked to alterations in mood regulation, highlighting its potential therapeutic applications in treating anxiety and depression.

Case Study 2: Drug Development
As part of a drug development program, researchers utilized 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride as a lead compound for synthesizing derivatives with enhanced pharmacological profiles. Modifications to the phenoxy group resulted in compounds with improved efficacy against targeted receptors involved in pain modulation.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-(4-Chlorophenoxy)pentan-1-amine Hydrochloride

  • Structural Difference: The chloro substituent is at the 4-position of the phenoxy group instead of the 2-position.
  • Molecular Weight: 250.16 g/mol (C₁₁H₁₇Cl₂NO), identical to the 2-chloro isomer, but steric and electronic variations could influence solubility and crystallinity .

Heterocyclic Derivatives

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine Hydrochloride (CAS 1052542-49-0)
  • Structural Feature : Incorporates a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group.
  • Molecular Weight: Higher (~355 g/mol) due to the oxadiazole and methoxyphenyl groups, which may reduce aqueous solubility compared to the simpler phenoxy analog .
5-(3-thien-2-yl-1,2,4-oxadiazol-5-yl)pentan-1-amine Hydrochloride
  • Structural Feature : Substituted with a thienyl group on the oxadiazole ring.
  • Applications: Thiophene-containing compounds are prevalent in antiviral and anticancer agents, suggesting possible therapeutic relevance .

Halogen-Substituted Analogs

5-(4-Bromophenyl)pentan-1-amine Hydrochloride
  • Structural Difference : Bromine replaces chlorine at the para position.
  • Synthetic Utility: Bromine’s leaving group capability makes it useful in cross-coupling reactions, a feature less pronounced with chlorine .

N-Alkyl-Substituted Amines

2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine (Compound 20)
  • Structural Feature : Contains a bicyclic terpene-derived moiety and N-methyl group.
  • Impact: Steric Effects: The bulky bicyclic structure may hinder receptor binding but improve selectivity.

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Potential Application
5-(2-Chlorophenoxy)pentan-1-amine hydrochloride C₁₁H₁₇Cl₂NO 250.16 2-Chlorophenoxy group Chemical intermediate
5-(4-Chlorophenoxy)pentan-1-amine hydrochloride C₁₁H₁₇Cl₂NO 250.16 4-Chlorophenoxy group Pharmaceutical research
5-[3-(4-Methoxyphenyl)-oxadiazolyl]pentan-1-amine HCl C₁₄H₁₉ClN₄O₂ ~355 Oxadiazole with methoxyphenyl Drug development
5-(4-Bromophenyl)pentan-1-amine hydrochloride C₁₁H₁₆BrClN ~294.6 4-Bromophenyl group Synthetic chemistry

Research Findings and Implications

  • Positional Isomerism : The 2-chloro isomer may exhibit stronger intramolecular hydrogen bonding compared to the 4-chloro analog, affecting its crystal packing and melting point .
  • Heterocyclic Moieties : Oxadiazole-containing derivatives show enhanced metabolic stability in preclinical studies, making them candidates for CNS-targeting drugs .
  • Halogen Effects : Bromine substitution increases molecular weight and lipophilicity, which could improve tissue penetration but may also elevate toxicity risks .

Biological Activity

5-(2-Chlorophenoxy)pentan-1-amine hydrochloride is a compound with notable biological activity, particularly in the fields of pharmacology and neurochemistry. Its structure, characterized by a pentan-1-amine backbone and a 2-chlorophenoxy substituent, suggests potential interactions with various biological targets, especially within the central nervous system. This article reviews its synthesis, biological activity, and related research findings.

Chemical Structure:

  • Molecular Formula: C11H17Cl2NO
  • Molecular Weight: 250.16 g/mol
  • Classification: Hydrochloride salt

The synthesis of 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride typically involves a multi-step process that allows for the introduction of functional groups that enhance its efficacy and solubility. The synthesis pathways often capitalize on reactions typical of amines and phenoxy compounds, which are critical for modifying the compound to improve its biological activity.

Biological Activity

Mechanism of Action:
Research indicates that compounds with similar structures to 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions are pivotal in treating mood disorders and other neurological conditions. The compound may act as a modulator or inhibitor within these pathways, suggesting its potential therapeutic applications.

Neuropharmacological Studies:
Several studies have evaluated the pharmacodynamics and pharmacokinetics of this compound. For instance, phenoxy-substituted amines have been shown to exhibit significant effects on neurotransmitter release and reuptake mechanisms. This property is crucial for developing antidepressants and anxiolytics.

Comparative Analysis with Similar Compounds

The following table compares 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride with structurally similar compounds:

Compound NameCAS NumberStructural Features
5-(4-Chlorophenoxy)pentan-1-amine hydrochloride161523-72-4Similar pentanamine structure but different phenoxy substitution
5-(3-Chlorophenoxy)pentan-1-amine hydrochloride1864063-66-0Variation in the position of the chlorine on the phenyl ring
5-(2-Phenylphenoxy)pentan-1-amine71388507Contains a phenyl group instead of chlorine substituents

These compounds share structural similarities but differ in their biological activity due to variations in their substituents, which can significantly influence their pharmacological properties.

Case Studies and Research Findings

Case Study 1: Neurotoxicity Assessment
A study investigating the nephrotoxic potential of chlorinated phenolic compounds found that while some derivatives exhibited nephrotoxic effects, others like 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride showed milder renal impacts in vivo. The study highlighted the importance of structural modifications in determining toxicity profiles .

Case Study 2: Antidepressant Potential
Research focused on the antidepressant potential of similar compounds indicated that phenoxy-substituted amines could enhance serotonin levels in synaptic clefts, thereby improving mood regulation. This supports the hypothesis that 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride could serve as a candidate for further development in treating depression.

Q & A

Basic: What synthetic methodologies are recommended for 5-(2-Chlorophenoxy)pentan-1-amine hydrochloride?

The synthesis typically involves a multi-step approach:

Nucleophilic Substitution : React 2-chlorophenol with 1,5-dibromopentane under basic conditions (e.g., K₂CO₃) to form 5-(2-chlorophenoxy)pentyl bromide.

Amination : Substitute the bromide with an amine group using ammonia or a protected amine source (e.g., Gabriel synthesis) to yield the primary amine intermediate.

Salt Formation : Treat the free amine with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.

  • Key Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may be used for intermediate reductions .
  • Optimization : Triethylamine is often employed to neutralize HCl during reactions, improving yield .

Basic: What analytical techniques are effective for characterizing purity and structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity (e.g., aromatic protons from the chlorophenoxy group at δ 6.8–7.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₅ClNO⁺Cl⁻).
  • High-Performance Liquid Chromatography (HPLC) : Purity ≥95% is achievable using reverse-phase C18 columns with UV detection at 254 nm .
  • Elemental Analysis : Verify Cl⁻ content (~23.5% w/w for the hydrochloride salt).

Basic: What are the solubility and stability profiles under varying conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ethyl acetate). Compare with simpler amines like pentan-1-amine, which has a solubility of ~29 g/L in water at 25°C .
  • Stability :
    • Thermal : Stable at ≤25°C; decomposition observed >150°C.
    • pH Sensitivity : Hydrolyzes under strongly alkaline conditions (pH >10). Store in airtight containers at 2–8°C .

Advanced: How can contradictory data on biological activity be systematically resolved?

  • Reproducibility Checks : Standardize assay conditions (e.g., buffer pH, temperature) across labs.
  • Structural Analogs : Compare activity with derivatives like 5-(piperidin-1-yl)pentan-1-amine, which showed enzyme inhibition in Plasmodium studies .
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., oxidation products) that may interfere with bioassays.

Advanced: What strategies optimize yield in gram-scale synthesis?

  • Catalyst Selection : Use Pd/C for catalytic hydrogenation to reduce nitro intermediates efficiently .
  • Temperature Control : Maintain ≤40°C during amination to prevent side reactions.
  • Workup Protocols : Extract impurities via liquid-liquid partitioning (e.g., dichloromethane/water) before salt formation .

Advanced: How can this compound be integrated into enzyme inhibition studies?

  • Molecular Docking : Model interactions with target enzymes (e.g., spermidine synthase) using software like AutoDock Vina. The pentan-1-amine moiety may occupy binding pockets similar to putrescine .
  • In Vitro Assays : Measure IC₅₀ values using fluorescence-based enzymatic assays (e.g., NADH-coupled detection).
  • Structure-Activity Relationship (SAR) : Modify the chlorophenoxy group to assess steric/electronic effects on inhibition.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2-Chlorophenoxy)pentan-1-amine hydrochloride
Reactant of Route 2
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5-(2-Chlorophenoxy)pentan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.